

Application Note: Preparation of 1,2-O-Dihexadecyl-sn-glycerol Liposomes

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Compound of Interest

Compound Name: 1,2-O-Dihexadecyl-sn-glycerol

Cat. No.: B054053

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are valuable as delivery vehicles for therapeutic agents. **1,2-O-Dihexadecyl-sn-glycerol** (DHG) is a saturated dialkyl glyceryl ether that can be used to form highly stable liposomes.[1][2] Its structure, featuring two hexadecyl ether chains, provides resistance to enzymatic degradation compared to ester-linked lipids, making DHG-containing liposomes robust carriers for drug delivery.[3][4] The hydrophobic nature of DHG makes it an excellent component for forming stable lipid bilayers capable of encapsulating both hydrophilic and lipophilic compounds.[3] This document provides a detailed protocol for the preparation and characterization of DHG-containing liposomes using the thin-film hydration method followed by extrusion. This is a widely used technique that produces unilamellar vesicles with a controlled and uniform size distribution.[5][6]

Experimental Protocols

Protocol 1: Liposome Formulation via Thin-Film Hydration and Extrusion

This protocol describes the most common method for liposome preparation, which involves forming a thin lipid film, hydrating it to create multilamellar vesicles (MLVs), and then reducing the size and lamellarity through extrusion to produce large unilamellar vesicles (LUVs).[7][8]

Materials and Equipment:

- **1,2-O-Dihexadecyl-sn-glycerol (DHG)**
- Co-lipids such as Cholesterol or Phosphatidylcholine (optional, to modulate membrane properties)
- Organic Solvent: Chloroform or a Chloroform:Methanol mixture (e.g., 2:1 v/v)[9]
- Hydration Buffer: Phosphate-Buffered Saline (PBS), HEPES, or other suitable aqueous buffer
- Round-bottom flask (50 mL or 100 mL)
- Rotary evaporator
- Water bath
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Syringes (gas-tight)
- High-purity nitrogen or argon gas

Procedure:

- Lipid Dissolution:
 - Weigh the desired amounts of **1,2-O-Dihexadecyl-sn-glycerol** and any other lipids (e.g., cholesterol). A common molar ratio for stable liposomes is a 55:45 ratio of the primary lipid to cholesterol.[10][11]
 - Dissolve the lipid mixture completely in a suitable volume of organic solvent in a round-bottom flask. Ensure the volume is sufficient to dissolve the lipids entirely but minimal enough for efficient evaporation (e.g., 2-5 mL for 10-50 mg of lipid).
 - If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[9]

- Thin-Film Formation:
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature that facilitates evaporation but does not degrade the lipids (typically 35-45°C).[9]
 - Begin rotating the flask and gradually reduce the pressure to evaporate the solvent. The rotation ensures the formation of a thin, uniform lipid film on the inner surface of the flask.[8]
 - Once a visible film has formed and the bulk of the solvent is removed, continue to apply a high vacuum for at least 1-2 hours to ensure the complete removal of any residual organic solvent.[5]
- Hydration of Lipid Film:
 - Introduce the hydration buffer into the flask. If a hydrophilic drug is to be encapsulated, it should be dissolved in this buffer.[5][7]
 - The temperature of the hydration buffer should be above the phase transition temperature (T_c) of the lipid mixture to ensure proper hydration and formation of vesicles.[9]
 - Gently rotate the flask by hand or on the rotary evaporator (without vacuum) for 30-60 minutes. This process swells the lipid film, causing it to detach from the flask wall and form multilamellar vesicles (MLVs).[5][12] The resulting suspension will appear milky.
- Extrusion (Size Reduction):
 - Assemble the liposome extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm). For a more uniform size distribution, a sequential extrusion process through membranes of decreasing pore size (e.g., 400 nm then 100 nm) can be performed.[6]
 - Transfer the MLV suspension into a gas-tight syringe.

- Pass the suspension through the membrane to another syringe. This process should be repeated an odd number of times (typically 11-21 passes) to ensure the entire sample passes through the filter a final time.[\[5\]](#)
- The resulting translucent suspension contains large unilamellar vesicles (LUVs) with a relatively uniform size distribution.
- Purification (Optional):
 - To remove any unencapsulated drug, the liposome suspension can be purified using methods such as size exclusion chromatography or dialysis against the hydration buffer.

Protocol 2: Characterization of Liposomes

Analytical characterization is critical to ensure the quality, stability, and performance of the liposomal formulation.[\[13\]](#)

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

- Method: Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry.[\[5\]](#)
- Procedure:
 - Dilute a small aliquot of the final liposome suspension with the hydration buffer to an appropriate concentration for measurement.
 - Use a DLS instrument (e.g., Malvern Zetasizer) to measure the average particle size (hydrodynamic diameter) and PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous population.[\[5\]](#)
 - The same instrument can typically measure the Zeta Potential, which provides information about the surface charge of the liposomes and is an indicator of colloidal stability.

2. Encapsulation Efficiency (%EE):

- Method: Separation of free drug from encapsulated drug followed by quantification.
- Procedure:

- Separate the unencapsulated (free) drug from the liposomes using a method like size exclusion chromatography or centrifugal ultrafiltration.
- Quantify the amount of drug in the liposome fraction and the amount of total drug initially added.
- The %EE is calculated using the formula: $\%EE = (\text{Amount of Encapsulated Drug} / \text{Total Amount of Drug}) \times 100$

Data Presentation

The following table summarizes key parameters in the preparation of DHG liposomes.

Parameter	Component/Step	Typical Value / Range	Purpose / Note
Lipid Composition	DHG : Cholesterol	55 : 45 (molar ratio)	Cholesterol is often included to modulate membrane rigidity, stability, and permeability.[10]
Lipid Concentration	Total Lipid	10 - 50 mg	The amount of lipid used to form the initial film.
Solvent Volume	Chloroform/Methanol	2 - 5 mL	Must be sufficient to fully dissolve lipids.
Hydration Buffer	PBS	pH 7.4	The aqueous phase that forms the core of the liposome. Can contain the hydrophilic drug.
Hydration Temperature	Water Bath	> Lipid T _c	Hydrating above the phase transition temperature ensures membrane fluidity for vesicle formation.
Extrusion	Membrane Pore Size	100 nm	Determines the final average size of the liposomes.[6]
Extrusion	Number of Passes	11 - 21 passes	An odd number of passes ensures the entire sample is processed through the membrane.[5]
Characterization	PDI	< 0.3	Indicates a narrow and homogenous size distribution of the

liposome population.
[5]

Characterization

Size (Diameter)

100 - 150 nm

Dependent on the
extrusion membrane
pore size.

Visualizations

// Diagram Specifications graph [size="10,5!", dpi=72]; // Corresponds to approx. 720px width }
ends_dot Caption: Experimental workflow for preparing and characterizing DHG liposomes.

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